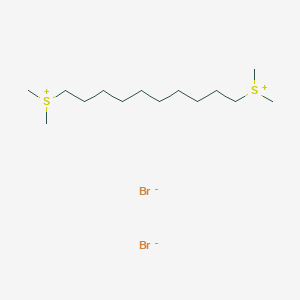
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide is a chemical compound with the molecular formula C14H32Br2S2 It is known for its unique structure, which includes a decane backbone with two dimethylsulfanium groups attached at the 1 and 10 positions, and two bromide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide typically involves the reaction of decane-1,10-diol with dimethyl sulfide in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which then reacts with bromide ions to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and other sulfur-containing compounds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide exerts its effects involves the interaction of the sulfonium groups with nucleophiles. This can lead to the formation of stable complexes or the transfer of the sulfonium group to other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Decane-1,10-diylbis(oxy))dibenzaldehyde: This compound has a similar decane backbone but with oxy and benzaldehyde groups instead of sulfonium and bromide.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane backbone, but with butylpentyl and diglutarate groups.
Uniqueness
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide is unique due to its sulfonium groups, which impart distinct chemical reactivity and potential applications in various fields. The presence of bromide ions also allows for further chemical modifications through substitution reactions.
Propriétés
Numéro CAS |
144337-02-0 |
|---|---|
Formule moléculaire |
C14H32Br2S2 |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
10-dimethylsulfoniodecyl(dimethyl)sulfanium;dibromide |
InChI |
InChI=1S/C14H32S2.2BrH/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
MQIZHIJMPMZGCQ-UHFFFAOYSA-L |
SMILES canonique |
C[S+](C)CCCCCCCCCC[S+](C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
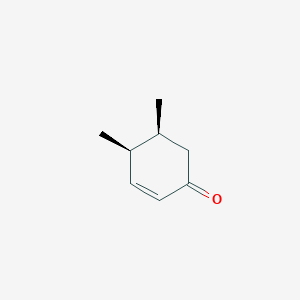
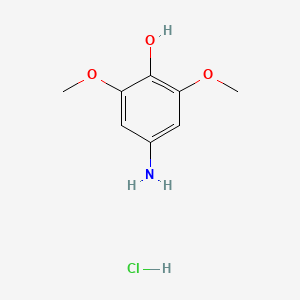
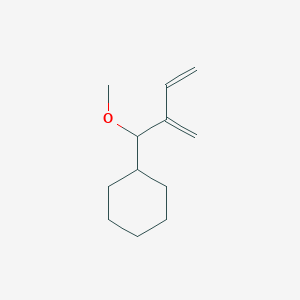

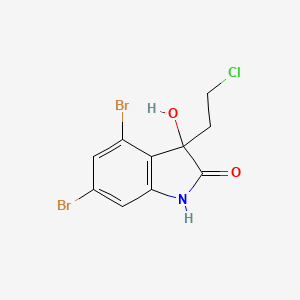
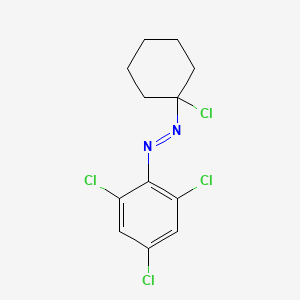
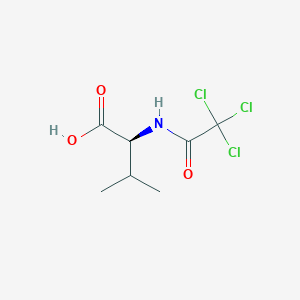

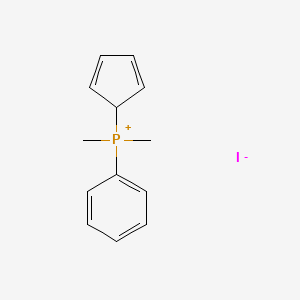
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
